molecular formula C15H28N2O4 B2880681 Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate CAS No. 2044704-95-0

Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate

Cat. No.: B2880681
CAS No.: 2044704-95-0
M. Wt: 300.399
InChI Key: PPNHBFSESHCUKS-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate is a bifunctional piperidine derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) moiety on the amino group and a tert-butyl ester on the carboxylate group at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., CDK9 inhibitors) and other bioactive molecules requiring selective protection of reactive functional groups . Its design combines steric protection for stability during synthetic steps and controlled deprotection for downstream modifications.

Properties

IUPAC Name

tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-13(2,3)20-11(18)15(7-9-16-10-8-15)17-12(19)21-14(4,5)6/h16H,7-10H2,1-6H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNHBFSESHCUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of potent hiv-1 non-nucleoside reverse transcriptase inhibitors (hiv-1 nnrtis), suggesting that this compound may also target reverse transcriptase enzymes.

Mode of Action

It’s known that the compound is used as a building block in organic synthesis, which suggests that it may interact with its targets through covalent bonding, leading to the formation of new compounds.

Biochemical Pathways

Given its potential use in the synthesis of hiv-1 nnrtis, it may be involved in the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus.

Pharmacokinetics

The compound is soluble in some organic solvents such as methanol and ether, which suggests it may have good bioavailability.

Result of Action

If it acts as a building block in the synthesis of hiv-1 nnrtis, its action could result in the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus at the molecular level.

Action Environment

It’s known that the compound is stable at room temperature and should be stored at 0-8°c, suggesting that temperature could influence its stability and efficacy.

Biological Activity

Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate (CAS Number: 2044704-95-0) is a compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including antibacterial properties, potential neuroprotective effects, and its role as a precursor in drug synthesis.

  • Molecular Formula : C15H28N2O4
  • Molecular Weight : 300.39 g/mol
  • Purity : ≥97%
  • Storage Conditions : Room temperature; keep in a dark place, sealed .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of related compounds in the piperidine class, which may extend to this compound. For instance, derivatives have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to traditional antibiotics like vancomycin .

Compound Target Bacteria MIC (μg/mL)
Compound 44MRSA0.78
VREfm3.125
This compoundPotentially similar activityTBD

Neuroprotective Effects

The neuroprotective potential of related piperidine derivatives has been explored in various models. For example, compounds have been tested for their ability to inhibit amyloid beta aggregation and protect neuronal cells from oxidative stress. In vitro studies demonstrated that some derivatives could enhance cell viability in the presence of neurotoxic agents like Aβ1-42 by reducing pro-inflammatory cytokines .

In particular, M4, a similar compound, showed significant inhibition of β-secretase and acetylcholinesterase activities, which are critical in the context of Alzheimer's disease treatment. These findings suggest that this compound may possess similar protective effects on neuronal cells.

Study Effect Observed Mechanism
M4 StudyIncreased cell viability in astrocytesReduction of TNF-α and free radicals
M4 StudyInhibition of Aβ aggregationCompetitive inhibition of β-secretase

Synthesis and Applications

This compound serves as an important building block in the synthesis of various bioactive compounds. Its structural characteristics make it suitable for modifications that yield derivatives with enhanced biological activities.

Case Studies

  • Antibacterial Efficacy Against MRSA
    • A study demonstrated that a derivative with a similar structure exhibited strong bactericidal properties against MRSA strains, highlighting its potential as a lead compound for antibiotic development.
  • Neuroprotective Mechanisms
    • Research involving M4 indicated its ability to mitigate oxidative stress in neuronal cells, suggesting that modifications to the tert-butyl piperidine structure could enhance neuroprotective properties.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it a valuable building block for the development of drugs targeting various diseases.

Targeted Protein Degradation

One of the most prominent applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce targeted protein degradation, which is a novel therapeutic strategy for treating diseases such as cancer. The compound serves as a semi-flexible linker that enhances the orientation and efficacy of these degraders, impacting their drug-like properties and improving their ability to form ternary complexes with target proteins .

Organic Synthesis

In organic synthesis, this compound is employed as a versatile reagent for constructing complex molecules. Its stability and reactivity allow chemists to use it in various reactions, including:

  • Amidation Reactions : It can be used to introduce amine functionalities into target molecules.
  • Carboxylation Reactions : The carboxylate group facilitates further modifications, enabling the synthesis of diverse derivatives.

Case Study 1: Synthesis of Bioactive Compounds

In a recent study, researchers synthesized a series of bioactive compounds using this compound as an intermediate. The study demonstrated that compounds derived from this precursor exhibited significant anti-cancer activity in vitro, highlighting its potential in drug discovery .

Case Study 2: Development of PROTACs

Another study focused on the application of this compound in the development of PROTACs targeting specific oncogenic proteins. The research showed that incorporating this compound into PROTACs resulted in enhanced degradation rates of target proteins in cellular assays, suggesting its effectiveness in therapeutic applications .

Data Table: Comparison of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for drug synthesisDevelopment of anti-cancer agents
Targeted Protein DegradationComponent in PROTACs for targeted therapyInducing degradation of oncogenic proteins
Organic SynthesisBuilding block for complex organic reactionsSynthesis of bioactive derivatives

Comparison with Similar Compounds

Methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate

  • Molecular Formula : C₁₂H₂₂N₂O₄ (MW: 258.31 g/mol) .
  • Key Difference : The methyl ester group replaces the tert-butyl ester, reducing steric bulk. This lowers molecular weight and alters solubility (higher polarity).
  • Applications : Used in scenarios requiring milder deprotection conditions (e.g., basic hydrolysis instead of acidic cleavage for tert-butyl esters).

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

  • Structure: Boc protection on the piperidine nitrogen, with an aminomethyl group at position 4 .
  • Key Difference: The carboxylate is absent, limiting its utility in coupling reactions (e.g., amide bond formation). Instead, the aminomethyl group enables nucleophilic substitutions.

Core Structure Modifications

4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate

  • Molecular Formula: C₁₃H₁₅NO (MW: 201.27 g/mol) .
  • Key Difference : The bicyclo[2.2.1]heptane core introduces rigid steric constraints, reducing conformational flexibility compared to piperidine. This impacts binding affinity in target proteins.

tert-Butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate

  • Structure : Features a hydroxymethyl group instead of a carboxylate .
  • Key Difference : The hydroxymethyl group allows for oxidation to aldehydes or further functionalization, whereas the carboxylate is primed for coupling reactions.

Reactivity and Stability

  • Tert-butyl ester vs. Methyl ester :
    • Stability : Tert-butyl esters resist hydrolysis under basic conditions better than methyl esters but require strong acids (e.g., TFA) for cleavage .
    • Solubility : Tert-butyl groups enhance lipophilicity, favoring organic-phase reactions.
  • Boc Protection : The Boc group is acid-labile (cleaved with HCl or TFA), enabling orthogonal deprotection strategies when combined with tert-butyl esters .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate C₁₅H₂₆N₂O₅ 314.38* Boc-amino, tert-butyl ester Kinase inhibitor intermediates
Methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate C₁₂H₂₂N₂O₄ 258.31 Boc-amino, methyl ester Flexible coupling intermediates
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate C₁₁H₂₂N₂O₂ 214.30 Boc-piperidine, aminomethyl Nucleophilic substitutions
4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate C₁₃H₁₅NO 201.27 Bicyclic core, Boc-amino Conformationally restricted scaffolds

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